

what is the structure of m-PEG1000-CH₂COOH

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Compound of Interest

Compound Name: *m*-PEG1000-CH₂COOH

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An In-depth Technical Guide to the Structure of **m-PEG1000-CH₂COOH**

Introduction

Methoxy-polyethylene glycol-carboxymethyl acid with an average molecular weight of 1000 g/mol, abbreviated as **m-PEG1000-CH₂COOH**, is a heterobifunctional polymer derivative. It belongs to the class of polyethylene glycol (PEG) compounds that are widely utilized in biomedical and pharmaceutical research. This guide provides a detailed elucidation of its molecular structure for researchers, scientists, and drug development professionals.

Molecular Components

The structure of **m-PEG1000-CH₂COOH** is composed of three primary components: a terminal methoxy group, a polyethylene glycol 1000 backbone, and a terminal carboxymethyl group.

Methoxy Group (m-)

The "m" in **m-PEG1000-CH₂COOH** signifies a methoxy group (-OCH₃) that caps one end of the polyethylene glycol chain. This modification replaces one of the terminal hydroxyl groups of a standard PEG molecule. The methoxy capping renders this terminus chemically inert, enhancing the stability of the molecule by preventing unwanted reactions and dimerization.^[1]
^[2]

Polyethylene Glycol 1000 (PEG1000) Backbone

The core of the molecule is a polyethylene glycol chain with an average molecular weight of approximately 1000 g/mol.^[2] PEG is a polymer of repeating ethylene oxide units, and its

general formula is $\text{H}(\text{OCH}_2\text{CH}_2)_n\text{OH}$.^{[3][4][5][6]} For PEG1000, the average number of repeating oxyethylene units (n) is approximately 22.^[3] This polymer backbone is known for its hydrophilicity, biocompatibility, and low immunogenicity.^[1]

Carboxymethyl Group (-CH₂COOH)

The other terminus of the PEG chain is functionalized with a carboxymethyl group, which is a type of carboxylic acid. This functional group provides a reactive site for conjugation with other molecules, such as proteins, peptides, or small molecule drugs, that contain primary amine or hydroxyl groups.^{[7][8]} This reaction typically forms a stable amide or a less stable ester linkage, respectively.^[8]

Overall Molecular Structure

The complete structure of **m-PEG1000-CH₂COOH** can be represented as a linear polymer chain. At one end, there is an unreactive methoxy group, and at the other end, there is a reactive carboxylic acid group, separated by the PEG1000 polymer backbone. The general chemical structure is $\text{CH}_3\text{O}-(\text{CH}_2\text{CH}_2\text{O})_n-\text{CH}_2\text{COOH}$, where ' n ' is approximately 22.

Physicochemical Data Summary

Property	Value	Reference
Average Molecular Weight	~1000 g/mol	^{[2][3]}
General Formula	$\text{CH}_3\text{O}(\text{C}_2\text{H}_4\text{O})_n\text{CH}_2\text{COOH}$	^[8]
Average Number of Repeating Oxyethylene Units (n)	~22	^[3]
Appearance	White/off-white solid, semi-solid, or liquid (depending on molecular weight)	^[8]
Solubility	Soluble in water and many organic solvents	^{[3][8]}
Reactive Group	Carboxylic Acid (-COOH)	^[8]

Experimental Protocols

General Protocol for Amine Conjugation (Amide Bond Formation)

This protocol outlines a general procedure for conjugating **m-PEG1000-CH₂COOH** to a primary amine-containing molecule using carbodiimide chemistry.

Materials:

- **m-PEG1000-CH₂COOH**
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., size exclusion chromatography)

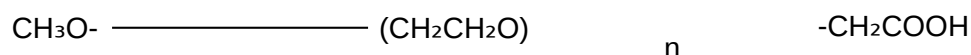
Procedure:

- Dissolve **m-PEG1000-CH₂COOH** and NHS in the reaction buffer.
- Add EDC to the solution to activate the carboxylic acid group of the PEG. Allow the reaction to proceed for 15-30 minutes at room temperature.
- Add the amine-containing molecule to the activated PEG solution.
- Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
- Quench the reaction by adding the quenching solution.
- Purify the resulting PEG-conjugate using an appropriate purification system to remove unreacted reagents.

Visualizations

Structural Diagram of m-PEG1000-CH₂COOH

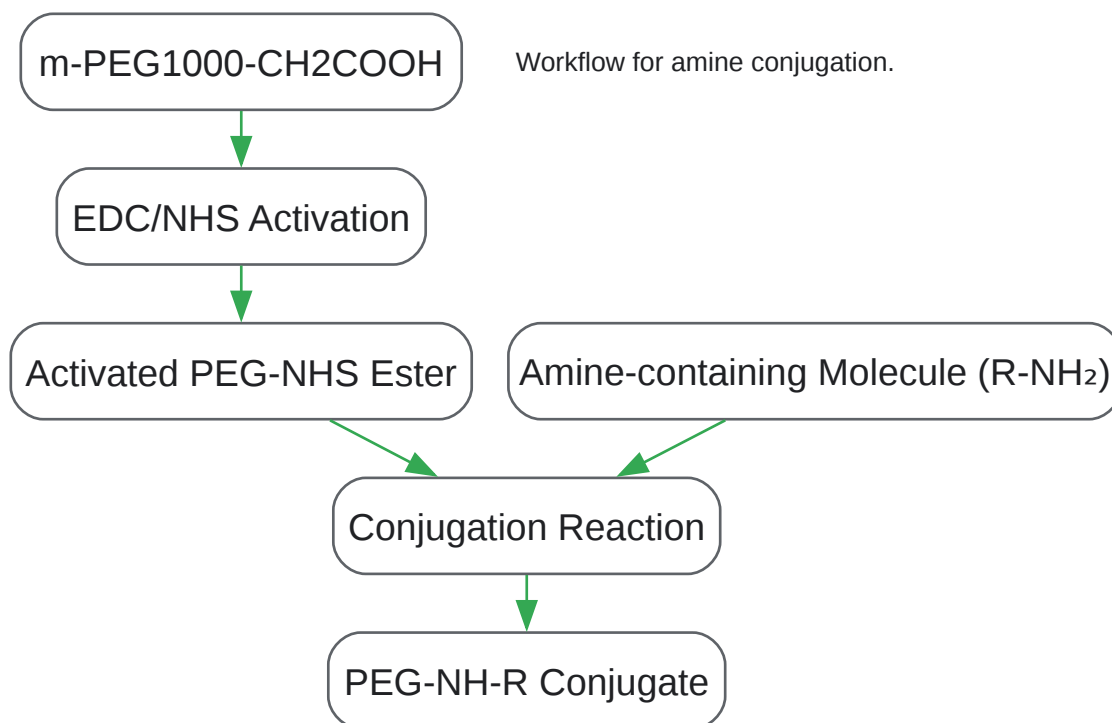
Schematic structure of m-PEG1000-CH₂COOH.



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Schematic structure of **m-PEG1000-CH₂COOH**.

Amine Conjugation Workflow



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